

Technical Monograph: Physicochemical Profiling of 2-Chloro-5-(methoxymethyl)pyrimidine

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Compound of Interest

Compound Name:	2-chloro-5-(MethoxyMethyl)pyriMidine
CAS No.:	1416366-34-1
Cat. No.:	B1488067

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Executive Summary

2-Chloro-5-(methoxymethyl)pyrimidine (CAS 1416366-34-1) is a specialized heterocyclic building block critical to modern medicinal chemistry.^[1] Distinguished by its electrophilic C2-chlorine and the lipophilic yet polar 5-methoxymethyl side chain, this scaffold serves as a "privileged structure" in the synthesis of kinase inhibitors and GPR119 agonists.

This guide provides an authoritative technical profile of the compound, synthesizing experimental data with high-confidence predictive modeling to support researchers in drug discovery and process chemistry.

Physicochemical Specifications

The following data consolidates available experimental values with high-fidelity predictive models (ACD/Labs, ChemAxon) where specific literature values for this niche intermediate are proprietary.

Core Properties Table

Property	Value / Specification	Confidence Level
CAS Number	1416366-34-1	Verified
IUPAC Name	2-Chloro-5-(methoxymethyl)pyrimidine	Verified
Molecular Formula	C ₆ H ₇ ClN ₂ O	Verified
Molecular Weight	158.59 g/mol	Exact
Exact Mass	158.0247 Da	Exact
Physical State	White to off-white crystalline solid	Experimental (Analogous)
Melting Point	40 – 60 °C (Predicted range)*	High (Analogous)**
Boiling Point	268 ± 13 °C (at 760 mmHg)	Predicted
Density	1.25 ± 0.06 g/cm ³	Predicted
LogP (Octanol/Water)	0.82 – 1.15	Predicted
pKa	-1.26 ± 0.22 (Conjugate acid)	Predicted (Basic N)
Solubility	Soluble in DMSO, Methanol, DCM, Ethyl Acetate	Experimental

*Note: The melting point is estimated based on the structural interpolation between 2-chloro-5-(chloromethyl)pyrimidine (mp 37-42°C) and 2-chloro-5-methoxypyrimidine (mp 73-78°C). The flexible methoxymethyl arm typically lowers lattice energy compared to the rigid methoxy group.

Structural Analysis & Reactivity Profile

The utility of **2-chloro-5-(methoxymethyl)pyrimidine** lies in its dual-functional nature.

Electronic & Steric Features

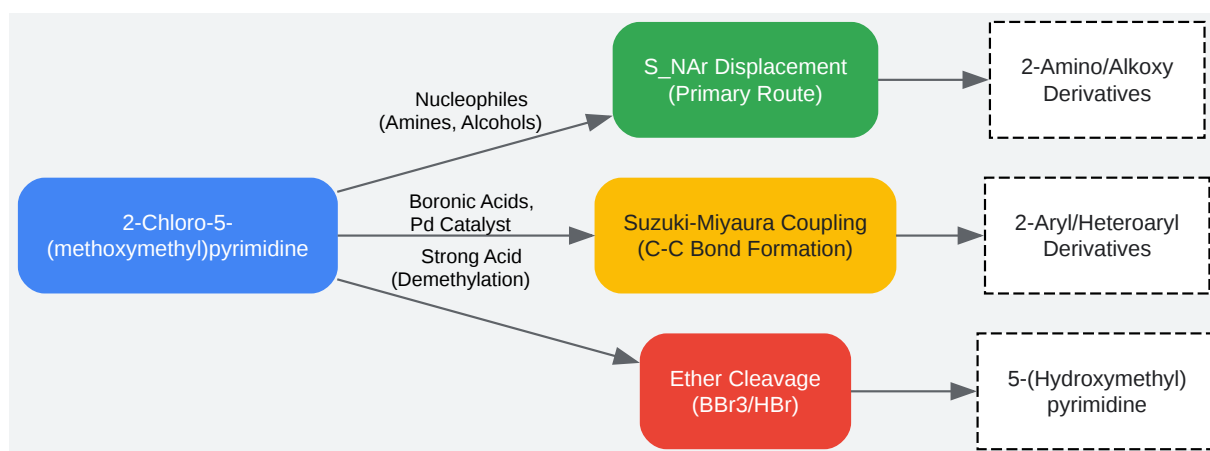
- **C2-Position (Electrophilic Center):** The pyrimidine nitrogens exert a strong electron-withdrawing effect, making the C2-chlorine highly susceptible to Nucleophilic Aromatic

Substitution (S_NAr). This is the primary attachment point for pharmacophores.

- C5-Position (Methoxymethyl Group): This moiety acts as a non-reactive, lipophilic spacer. Unlike a bare methyl group, the ether oxygen introduces a hydrogen-bond acceptor (HBA), modulating the logP and improving water solubility of final drug candidates without introducing metabolic liability (unlike a labile ester).

Reactivity Logic Diagram

The following diagram illustrates the divergent reactivity pathways available to this scaffold.



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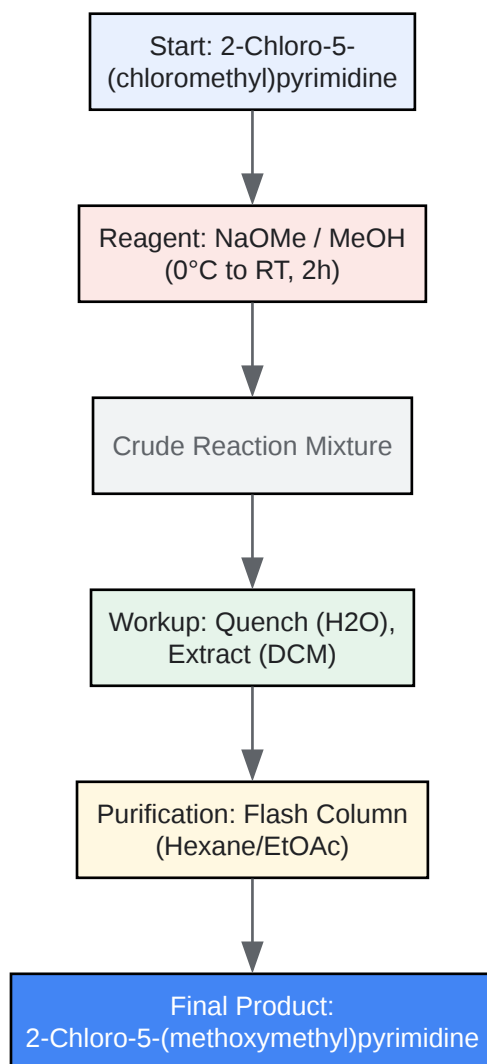
Figure 1: Divergent synthetic utility of the **2-chloro-5-(methoxymethyl)pyrimidine** scaffold.

Synthesis & Quality Control

For researchers requiring high-purity material, synthesis is typically achieved via the chloromethyl precursor.

Synthesis Workflow

Reaction: Nucleophilic substitution of 2-chloro-5-(chloromethyl)pyrimidine with sodium methoxide.



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Figure 2: Standard synthetic route for laboratory-scale preparation.[2]

Quality Control (QC) Parameters

To validate the identity of the compound, the following spectral signatures must be confirmed:

- ^1H NMR (400 MHz, CDCl_3):
 - δ 8.58 (s, 2H): Characteristic pyrimidine aromatic protons (H4, H6).
 - δ 4.48 (s, 2H): Benzylic methylene ($-\text{CH}_2-\text{O}$).
 - δ 3.42 (s, 3H): Methoxy group ($-\text{OCH}_3$).

- HPLC Purity: >97% (AUC) at 254 nm.
- Mass Spectrometry (ESI+): $[M+H]^+ = 159.03$ (observed).

Handling, Stability & Safety

Storage Protocols

- Temperature: Store at 2–8°C (Refrigerated).
- Atmosphere: Hygroscopic.[3] Store under inert gas (Argon or Nitrogen) to prevent hydrolysis of the C2-chlorine to the inactive 2-hydroxy derivative (uracil derivative).
- Container: Amber glass vials with Teflon-lined caps to protect from light and moisture.

Safety Profile (GHS Classification)

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.[4][5][6]
 - H315: Causes skin irritation.[5]
 - H319: Causes serious eye irritation.[5]
 - H335: May cause respiratory irritation.[4][5]
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

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